

Physicochemical Characteristics of 1-Methyl-2-oxoindoline-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-2-oxoindoline-5-carboxylic acid

Cat. No.: B175990

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of **1-Methyl-2-oxoindoline-5-carboxylic acid**. The information is curated for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual workflows for the determination of these properties.

Core Physicochemical Data

1-Methyl-2-oxoindoline-5-carboxylic acid, with the CAS number 167627-05-6, is a small molecule of interest in medicinal chemistry and organic synthesis.^{[1][2][3][4]} A summary of its key physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	<chem>C10H9NO3</chem>	[2] [4]
Molecular Weight	191.186 g/mol	[2]
Predicted pKa	3.90 ± 0.20	[2]
Topological Polar Surface Area	57.6 Å ²	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	1	[2]

Note: Experimental data for melting point, boiling point, and solubility are not readily available in the cited literature. The pKa value is a predicted value.

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of carboxylic acids, such as **1-Methyl-2-oxoindoline-5-carboxylic acid**, are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

The melting point of a solid organic compound provides an indication of its purity.[\[1\]](#) Pure crystalline compounds typically exhibit a sharp melting point, while impurities tend to lower and broaden the melting range.[\[1\]](#) A common method for determination is the Thiele tube or a digital melting point apparatus.[\[1\]](#)[\[5\]](#)

Protocol using a Melting Point Apparatus:

- **Sample Preparation:** A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[\[5\]](#)[\[6\]](#)
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.[\[7\]](#)

- Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[1]
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[7]
- Replicates: The determination should be repeated at least once with a fresh sample to ensure reproducibility.

pKa Determination

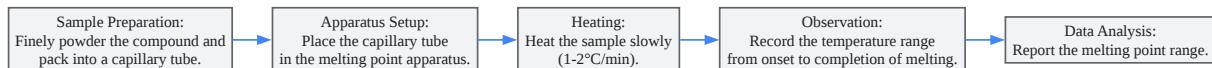
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Potentiometric titration is a highly accurate method for determining the pKa of carboxylic acids. [8][9]

Protocol for Potentiometric Titration:

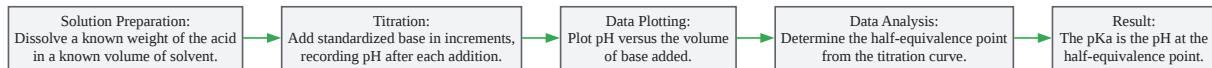
- Solution Preparation: A precise weight of the carboxylic acid is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low water solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.[9]
- Titration Setup: The carboxylic acid solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is submerged in the solution.[9]
- Titration: The standardized base is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[9]
- Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[8]

Solubility Determination

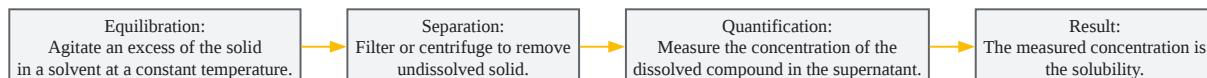

The solubility of a compound in a particular solvent is a critical parameter in drug development. For carboxylic acids, solubility can be determined by the equilibrium saturation method.

Protocol for Equilibrium Solubility Determination:

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
- **Separation:** The undissolved solid is separated from the solution by filtration or centrifugation.
- **Quantification:** The concentration of the dissolved compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility of the compound at that temperature.[10]


Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.


[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa Determination via Potentiometric Titration.

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-methyl-2-oxoindoline-5-carboxylic acid | 167627-05-6 [chemicalbook.com]
- 4. pschemicals.com [pschemicals.com]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. youtube.com [youtube.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. scribd.com [scribd.com]

• To cite this document: BenchChem. [Physicochemical Characteristics of 1-Methyl-2-oxoindoline-5-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b175990#physicochemical-characteristics-of-1-methyl-2-oxoindoline-5-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com